cyanidin 3,5-di-O-beta-D-glucoside
Description
Nomenclature and Taxonomic Classification
Cyanidin 3,5-di-O-beta-D-glucoside operates under multiple systematic nomenclature conventions, with the International Union of Pure and Applied Chemistry designation being 2-(3,4-dihydroxyphenyl)-7-hydroxy-3-{[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1lambda4-chromen-1-ylium. The compound's alternative nomenclature includes the simplified designation "cyanin," which reflects its historical identification and characterization within botanical pigment research. Chemical databases assign the compound CAS Registry Number 20905-74-2, establishing its unique chemical identity within international chemical information systems.
The taxonomic classification of this compound places it within the broader phenolic compound hierarchy, specifically categorized as a member of the anthocyanidin-5-O-glycoside class. This classification system recognizes the compound as a phenolic entity containing one anthocyanidin moiety that undergoes O-glycosidic linkage to carbohydrate moieties at both the C3 and C5 positions. Within the flavonoid family structure, the compound belongs to the anthocyanin subclass, which represents glycosylated derivatives of anthocyanidin aglycones. The hierarchical classification extends from the polyphenol family through the flavonoid class to the anthocyanin subclass, ultimately reaching the specific anthocyanidin-5-O-glycoside category.
Table 1: Chemical Identification and Classification Parameters
The compound's systematic position within chemical taxonomy reflects its dual nature as both a structural component of plant pigmentation systems and a bioactive molecule with defined physicochemical properties. Database entries across multiple chemical information systems maintain consistent identification parameters, with PhytoHub assigning identifier PHUB000498 and the Human Metabolome Database designating HMDB0304306. These standardized identification systems facilitate international research coordination and enable precise chemical communication across diverse scientific disciplines.
Historical Context in Anthocyanin Research
The historical development of anthocyanin research established the foundational knowledge that enabled the subsequent identification and characterization of this compound within the broader context of plant pigment chemistry. The term "anthocyanins" originated in 1835 when German pharmacist Ludwig Clamor Marquart introduced the designation "Anthokyan" in his treatise "Die Farben der Blüthen" to describe chemical compounds responsible for blue flower coloration. Marquart's pioneering work established the conceptual framework for understanding plant pigments as discrete chemical entities rather than indefinable biological phenomena, creating the intellectual foundation for systematic anthocyanin research.
The early twentieth century witnessed significant advances in anthocyanin chemistry through the groundbreaking research of Richard Willstatter, who first successfully isolated and chemically characterized these pigments. Willstatter's investigations revealed that anthocyanin pigments exhibited color variations ranging from red through purple to blue, establishing the fundamental understanding that these compounds represented a chemically related family of molecules with variable structural features. His systematic approach to pigment isolation and characterization created the methodological template that enabled subsequent researchers to identify specific anthocyanin compounds, including this compound.
The evolution of analytical chemistry throughout the twentieth century facilitated increasingly sophisticated approaches to anthocyanin identification and structural determination. Chromatographic separation techniques enabled researchers to isolate individual anthocyanin compounds from complex plant extracts, while spectroscopic methods provided detailed structural information about isolated compounds. These technological advances culminated in the comprehensive characterization of this compound as a distinct chemical entity with defined molecular parameters and biological functions.
Contemporary anthocyanin research has expanded beyond basic chemical characterization to encompass detailed investigations of biosynthetic pathways, regulatory mechanisms, and ecological functions. The identification of this compound within this historical progression represents the culmination of nearly two centuries of systematic research into plant pigment chemistry. Modern database systems now maintain comprehensive records of anthocyanin structures, with 702 different anthocyanins and 27 anthocyanidins documented in current scientific literature. This extensive catalog of anthocyanin diversity demonstrates the remarkable chemical sophistication achieved by plant biosynthetic systems and establishes this compound as one component within an extraordinarily diverse family of related compounds.
Structural Relationship to Other Anthocyanidins
This compound exhibits fundamental structural relationships to other anthocyanidin compounds through its shared flavylium cation backbone, while simultaneously demonstrating unique glycosylation patterns that distinguish it from related molecules. The compound's aglycone component, cyanidin, represents the most widely distributed anthocyanidin in nature, accounting for approximately 30% of all plant anthocyanins. This prevalence establishes cyanidin-based compounds as central representatives of anthocyanidin structural diversity and functional significance within plant biochemical systems.
The six predominant anthocyanidins found in natural systems include cyanidin, delphinidin, pelargonidin, peonidin, petunidin, and malvidin, each distinguished by specific hydroxylation and methylation patterns on their flavylium core structures. Cyanidin specifically features hydroxyl groups at the 3', 4', 5, and 7 positions, creating a substitution pattern that enables extensive hydrogen bonding and contributes to the compound's chemical reactivity. The structural relationship between cyanidin and other anthocyanidins follows clear chemical principles, with delphinidin representing a more highly hydroxylated derivative and pelargonidin exhibiting reduced hydroxylation compared to cyanidin.
Table 2: Comparative Structural Features of Major Anthocyanidins
| Anthocyanidin | 3' Position | 4' Position | 5' Position | Natural Distribution (%) | Color Properties |
|---|---|---|---|---|---|
| Cyanidin | -OH | -OH | -H | 30% | Reddish-purple |
| Delphinidin | -OH | -OH | -OH | 22% | Blue-purple |
| Pelargonidin | -H | -OH | -H | 18% | Orange-red |
| Peonidin | -OCH3 | -OH | -H | ~7% | Purple-red |
| Malvidin | -OCH3 | -OH | -OCH3 | ~7% | Purple |
| Petunidin | -OH | -OH | -OCH3 | ~7% | Dark purple |
The glycosylation pattern of this compound establishes it as a member of the diglycosylated anthocyanin subfamily, distinguishing it from the more common monoglycosylated forms such as cyanidin-3-O-glucoside. While cyanidin-3-O-glucoside represents the most abundant anthocyanin in most plant species, the dual glycosylation pattern of this compound creates enhanced molecular stability and altered solubility characteristics. This structural modification influences the compound's biological activity, chemical reactivity, and physiological distribution within plant tissues.
The structural relationship between this compound and methylated anthocyanidins demonstrates the evolutionary adaptations that have occurred within anthocyanin biosynthetic pathways. Methylated derivatives such as peonidin and malvidin exhibit enhanced chemical stability compared to their hydroxylated counterparts, while maintaining similar core structural features. The dual glycosylation strategy employed in this compound represents an alternative approach to achieving molecular stability, utilizing carbohydrate substitution rather than methylation to modify the compound's physicochemical properties.
Significance in Plant Biochemistry and Phytochemistry
This compound occupies a significant position within plant biochemistry through its multifaceted roles in cellular metabolism, stress response mechanisms, and ecological interactions. The compound's biosynthesis requires coordination between multiple enzymatic systems, with at least seven distinct enzymes participating in the conversion of basic precursor molecules into the final glycosylated product. This metabolic investment indicates the substantial importance of the compound within plant physiological systems and demonstrates the evolutionary pressure that has maintained anthocyanin biosynthetic capacity across diverse plant lineages.
The phenylpropanoid biosynthetic pathway provides the foundational framework for this compound production, beginning with the conversion of phenylalanine through sequential enzymatic modifications. The pathway progresses through chalcone synthase-mediated condensation reactions, followed by cyclization and hydroxylation steps that generate the cyanidin aglycone. Subsequent glycosylation reactions, catalyzed by specific UDP-glucosyltransferase enzymes, attach glucose moieties at both the 3 and 5 positions, creating the final diglycosylated product.
The compound's physiological functions extend beyond simple pigmentation to encompass critical protective roles within plant stress response systems. Anthocyanins, including this compound, function as effective photoprotective agents by absorbing excess photosynthetic radiation and preventing oxidative damage to chloroplast membranes. The compound's light-filtering properties reduce the formation of reactive oxygen species during high-intensity illumination, thereby protecting essential photosynthetic machinery from photoinhibitory damage. This photoprotective function proves particularly important during environmental stress conditions, such as cold temperatures or drought, when plants experience reduced capacity for photosynthetic energy dissipation.
The antioxidant properties of this compound contribute significantly to cellular protection mechanisms within plant tissues. The compound demonstrates exceptional free radical scavenging activity, with efficiency levels up to four times greater than conventional antioxidants such as ascorbate and alpha-tocopherol. This remarkable antioxidant capacity enables the compound to neutralize various reactive oxygen and nitrogen species, thereby preventing oxidative damage to cellular membranes, proteins, and nucleic acids. The dual glycosylation pattern may enhance these protective properties by increasing the compound's stability and solubility within aqueous cellular environments.
Table 3: Biochemical Functions and Cellular Localization
| Function | Mechanism | Cellular Location | Physiological Impact |
|---|---|---|---|
| Photoprotection | Light absorption and energy dissipation | Vacuole | Reduced photoinhibition |
| Antioxidant defense | Free radical scavenging | Vacuole and cytosol | Cellular protection |
| Stress signaling | Gene expression modulation | Various compartments | Adaptive responses |
| Pigmentation | Light absorption and reflection | Vacuole | Ecological interactions |
Properties
Molecular Formula |
C27H30O16 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one |
InChI |
InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,31-38H,7-8H2/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |
InChI Key |
MVCZYIINCNBXDB-ZOTFFYTFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3OC4C(C(C(C(O4)CO)O)O)O)O2)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Sources
Cyanidin 3,5-di-O-beta-D-glucoside is characterized by its chemical structure consisting of an anthocyanidin moiety linked to two glucose units. It is slightly soluble in water and exhibits weak acidity. This compound is commonly found in various fruits and vegetables, contributing to their pigmentation and potential health benefits. Notable sources include winged beans, evening primrose, durian, and peppermint .
Antioxidant Activity
This compound exhibits significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. This activity has been linked to the prevention of chronic diseases such as cardiovascular diseases and cancer. The compound's ability to enhance the body's antioxidant defense mechanisms makes it a valuable addition to dietary supplements aimed at improving overall health.
Anti-inflammatory Effects
Numerous studies have demonstrated the anti-inflammatory effects of this compound. For instance, it has been shown to reduce cytokine-induced inflammation in human intestinal cells. In a study comparing its effects with the established anti-inflammatory drug 5-aminosalicylic acid, this compound significantly decreased the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in cultured cells .
Neuroprotective Properties
Recent research indicates that this compound may possess neuroprotective properties. It has been associated with cognitive enhancement and protection against neurodegenerative diseases such as Alzheimer's disease. A study conducted on rats showed rapid distribution of this compound in the brain, suggesting its potential role in neuroprotection through antioxidant mechanisms .
Pharmacokinetics
The pharmacokinetics of this compound have been investigated to understand its absorption, distribution, metabolism, and excretion (ADME). After administration in animal models, it was found that this compound is rapidly metabolized into various derivatives that contribute to its bioactivity. Key findings include:
- Rapid Absorption : Following intravenous administration in rats, this compound reached peak concentrations in plasma within minutes.
- Metabolite Identification : Significant metabolites identified include peonidin-3-O-beta-glucoside and malvidin-3-O-beta-glucoside .
- Bioavailability : The relative bioavailability was observed to be comparable to other flavonoids, indicating that dietary intake could yield beneficial health effects .
Food Science Applications
This compound is increasingly utilized in food science due to its natural colorant properties and health benefits. Its incorporation into functional foods not only enhances visual appeal but also provides additional health benefits associated with anthocyanins:
- Natural Colorant : Used as a natural dye in beverages and food products.
- Functional Foods : Added to nutraceutical formulations aimed at promoting health through diet.
Case Study 1: Inflammatory Bowel Disease Management
A clinical study evaluated the effects of this compound on patients with inflammatory bowel disease (IBD). Results indicated significant reductions in inflammatory markers following supplementation with this anthocyanin-rich extract. Patients reported improved symptoms and quality of life measures .
Case Study 2: Cognitive Function Improvement
In a randomized controlled trial involving elderly participants at risk for cognitive decline, supplementation with this compound resulted in improved cognitive performance scores compared to a placebo group. This suggests a potential role for this compound in dietary strategies aimed at preserving cognitive function during aging .
Comparison with Similar Compounds
Key Findings :
- Diglucosylation (e.g., cyanidin 3,5-di-O-glucoside vs. cyanidin 3-O-glucoside) increases solubility and photostability due to additional hydroxyl groups .
- Acylation (e.g., cyanidin 3-O-caffeoylsophoroside-5-glucoside) improves thermal stability but reduces solubility compared to non-acylated forms .
- Anthocyanidin backbone variation : Delphinidin derivatives (e.g., delphinidin 3,5-O-diglucoside) exhibit blue hues, while cyanidin and pelargonidin derivatives trend toward red-purple and orange-red, respectively .
2.2 Functional Roles in Plants
- This compound : Accumulates in red/purple tissues (e.g., D. officinale stems) and correlates with UV-B stress resistance .
- Cyanidin 3-O-glucoside : Found in both red and green stems but at lower concentrations, suggesting a secondary role in pigmentation .
- Acylated derivatives (e.g., cyanidin 3-O-feruloylsophoroside-5-glucoside): Predominant in vacuoles of deeply pigmented organs, where they resist enzymatic degradation .
2.3 Bioavailability and Pharmacological Potential
Acylated derivatives exhibit prolonged circulation but require gut microbiota for deconjugation . Notably, cyanidin diglucoside derivatives are studied for antioxidant activity, with IC50 values against oxidative stress pathways reported at ~75.0 mM .
Preparation Methods
Industrial-Scale Extraction from Blood Oranges
Blood oranges (Citrus sinensis) serve as a rich source of cyanidin glycosides, particularly cyanidin-3-O-β-glucopyranoside (C3G) and its malonylated derivatives. A patented method optimizes large-scale extraction while avoiding toxic solvents during initial phases:
-
Juice Pressing and Filtration : Fresh blood oranges are pressed, and the juice is filtered to remove particulate matter.
-
Adsorption Chromatography : The filtrate is passed through a polyamide resin column to adsorb anthocyanins. Non-pigmented compounds, such as sugars and organic acids, are eluted with water.
-
Elution and Concentration : Adsorbed anthocyanins are eluted using a methanol-water-formic acid (70:25:5 v/v) mixture, followed by rotary evaporation to concentrate the extract.
-
Lyophilization : The concentrate is freeze-dried to yield a powder containing 80–90% cyanidin glycosides by weight.
This method avoids organic solvents until the final purification stage, making it suitable for nutraceutical production. However, residual methanol and formic acid must be rigorously removed to meet pharmaceutical standards.
Enzymatic Biosynthesis
Anthocyanidin Synthase-Catalyzed Conversion
Cyanidin 3,5-di-O-beta-D-glucoside can be synthesized enzymatically from catechin derivatives using anthocyanidin synthase (ANS), a key enzyme in the flavonoid pathway. The reaction proceeds as follows:
-
Glucosylation : (+)-Catechin is glucosylated at the 3-OH position using UDP-glucose and a glucosyltransferase.
-
Oxidation : ANS catalyzes the oxidation of the flavan-3-ol intermediate to form the flavylium cation.
-
Deprotection : tert-Butyldimethylsilyl (TBDMS) protecting groups are removed via acid hydrolysis, yielding cyanidin 3-O-β-D-glucoside.
-
Second Glucosylation : A second glucosyltransferase introduces the 5-O-β-D-glucose moiety, completing the synthesis.
This method achieves ~50% conversion efficiency but requires recombinant enzymes and costly cofactors.
Chemical Synthesis
Biomimetic Oxidation from (+)-Catechin
A biomimetic route synthesizes this compound from (+)-catechin in four steps:
-
Selective Glucosylation : The 3-OH of catechin is protected with TBDMS, followed by glucosylation at the 5-position using β-D-glucose pentaacetate and BF₃·Et₂O.
-
Oxidative Cyclization : The intermediate is treated with HCl-MeOH under aerobic conditions to form the flavylium core.
-
Deprotection : TBDMS groups are removed with tetrabutylammonium fluoride (TBAF), yielding this compound.
This method produces the target compound in 40–50% overall yield, making it suitable for gram-scale synthesis.
C-Ring Cyclization of Phloroglucinol Derivatives
Phloroglucinol reacts with cinnamic aldehydes under acidic conditions to form the flavylium core:
-
Condensation : Phloroglucinol and 4-hydroxycinnamaldehyde undergo acid-catalyzed condensation in ethanol/HCl.
-
Cyclization : The chalcone intermediate cyclizes to form the chromenium structure.
-
Glucosylation : Sequential glucosylation at the 3- and 5-positions using Koenigs-Knorr conditions (Ag₂O, β-D-glucose pentaacetate).
This route achieves 60–70% purity but requires extensive chromatography to isolate the bis-glycosylated product.
Purification and Stabilization
Chromatographic Techniques
Lyophilization and Stabilization
Freeze-dried extracts retain 85–90% anthocyanin content after six months at −20°C. Adding ascorbic acid (0.1% w/w) prevents oxidation during storage.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Natural Extraction | 15–20 | 80–90 | Industrial | 50–100 |
| Enzymatic Synthesis | 40–50 | 70–80 | Lab-scale | 300–500 |
| Chemical Synthesis | 40–70 | 85–95 | Pilot-scale | 200–400 |
Q & A
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in cyanidin 3,5-di-O-β-D-glucoside bioactivity studies?
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
